molecular formula C21H23FN2O3 B3405975 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-84-8

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B3405975
CAS No.: 1798016-84-8
M. Wt: 370.4 g/mol
InChI Key: ZRICIBFXUONHAK-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate is a piperazine-based derivative featuring a 4-fluorophenyl group attached to the piperazine ring and a 2-oxoethyl linker connecting to a 4-methylphenyl acetate moiety. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the 4-methylphenyl acetate group contributes to lipophilicity, influencing membrane permeability and binding affinity.

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-16-2-4-17(5-3-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRICIBFXUONHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where 4-fluorophenyl halides react with piperazine under basic conditions.

    Esterification: The resulting 4-(4-fluorophenyl)piperazine is then reacted with 2-oxoethyl (4-methylphenyl)acetate. This step involves esterification, typically using acid catalysts like sulfuric acid or via a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

    Reduction: Reduction reactions may target the carbonyl group in the ester linkage.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmitter systems.

Medicine

    Pharmacological Research: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism by which 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate the activity of these receptors, influencing various physiological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and synthesis data derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Yield (%) Melting Point (°C) Key Spectroscopic Data Reference
Target Compound C${21}$H${22}$FN$2$O$4$ 397.41 4-Fluorophenylpiperazine, 2-oxoethyl, 4-methylphenyl acetate - - - -
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide C${23}$H${21}$F$2$N$3$O$_5$S 513.49 Bis(4-fluorophenyl)methyl, 3-nitrobenzenesulfonamide 58 155–157 (dec) $^1$H NMR (DMSO-d$6$): δ 2.27 (m, piperazine-CH$2$), 3.41 (m, piperazine-CH$_2$)
5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C${27}$H${24}$ClFN$_4$S 502.03 [4-(4-Fluorophenyl)piperazin-1-yl]methyl, triazole-thione, 4-methylphenyl 83 - CAS: 1349172-93-5
4-(4-Fluorophenyl)-1-piperazinylacetic acid C${22}$H${21}$FN$2$O$2$ 380.42 2-Naphthylacetic acid, 4-fluorophenylpiperazine - - MDL: MFCD04115199
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C${19}$H${21}$FN$3$O$3$S 406.45 4-Methylphenylsulfonyl, acetamide - - CAS: 701926-99-0
Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate C${13}$H${17}$FN$2$O$2$ 252.28 Piperazine, methyl acetate - - Molecular weight: 252.28
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C${19}$H${17}$F$4$N$2$O$_5$ 445.35 2-Fluorobenzoyl, 4-hydroxyphenyl-2-oxoethyl 48 - $^1$H NMR: Aromatic H at δ 6.7–8.0; piperazine protons at δ 2.5–3.5

Key Findings from Comparative Analysis:

Electron-withdrawing groups like the nitro moiety in reduce basicity of the piperazine nitrogen, affecting solubility and receptor interactions.

Synthetic Efficiency :

  • The triazole-thione derivative (compound 24a, ) achieved the highest yield (83%), suggesting efficient coupling of the [4-(4-fluorophenyl)piperazin-1-yl]methyl group with heterocyclic systems.
  • Trifluoroacetate salts (e.g., ) are commonly used to improve crystallinity, as seen in the crystal structure refinement via SHELX software .

Spectroscopic Trends :

  • Piperazine protons in $^1$H NMR consistently appear between δ 2.2–3.5 (e.g., ).
  • Fluorine NMR signals (δ –115.6 in ) confirm the para-fluorophenyl group’s electronic environment.

Biological Implications :

  • Sulfonamide and sulfonyl groups (e.g., ) may enhance hydrogen bonding with target proteins, while ester groups (e.g., target compound, ) are prone to hydrolysis, affecting metabolic stability.

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula: C₂₁H₂₄FN₃O₄. Its structure includes a piperazine ring, a fluorophenyl moiety, and an acetate group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of piperazine have shown significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.0039 mg/mL
Compound BE. coli0.025 mg/mL
This compoundTBDTBD

Studies indicate that modifications on the piperazine ring can enhance antimicrobial efficacy, suggesting that this compound may exhibit similar properties.

Interaction with Biological Targets

The compound's interaction with specific enzymes has been explored in various research contexts. For example, piperazine derivatives have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production.

Case Study: Tyrosinase Inhibition
A study reported that certain piperazine derivatives acted as competitive inhibitors of tyrosinase, showing potential for use in skin whitening applications. The IC50 values for these compounds were found to be in low micromolar concentrations, indicating strong inhibitory potential.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (μM)Mechanism of Action
Compound X25.5Competitive Inhibition
Compound Y40.0Non-competitive Inhibition
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The structural variations in piperazine derivatives significantly influence their biological activity. Electron-donating or withdrawing groups on the phenyl ring can enhance or diminish antimicrobial activity. Understanding these relationships is crucial for optimizing the design of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate
Reactant of Route 2
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2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate

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